Furfuryl acetate
Overview
Description
Furfuryl acetate is an organic compound with the chemical formula C7H8O3. It is an ester derived from furfuryl alcohol and acetic acid. This compound is known for its pleasant odor, which is often described as fruity or sweet, making it a popular choice in the fragrance and flavoring industries .
Mechanism of Action
Target of Action
Furfuryl acetate is a derivative of furfural . Furfural and its derivatives have come to prominence within the last years as a source of renewable compounds with high applicability to different fields such as fuels and biochemical production . The primary targets of this compound are the biochemical pathways that involve furfural and its derivatives .
Mode of Action
This compound, like furfural, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations or reductions, as well as others associated to the furan ring such as electrophilic aromatic substitution or hydrogenation . The intimate interaction between Cu 0 atoms and Mg 2+ cations entangled in a spinal-like matrix is the probable reason of the highest activity of Cu-Mg-Al with furfuryl alcohol selectivity of 99% .
Biochemical Pathways
This compound affects the biochemical pathways that involve the conversion of furfural into bio-chemicals . Furfural can be selectively converted into various fuels and high-value compounds, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
This compound is a liquid with a refractive index of n20/D 1.462 (lit.) and a density of 1.118 g/mL at 25 °C (lit.) . It has a boiling point of 175-177 °C (lit.) . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
Furfural, from which this compound is derived, exerts toxic effect on multiple cellular metabolic targets . The conversion of furfural into less toxic compounds like furfuryl alcohol is part of microbial detoxification mechanism .
Biochemical Analysis
Biochemical Properties
Furfuryl acetate, due to the presence of an aldehyde group, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions . It can also undergo reactions associated with the furan ring such as electrophilic aromatic substitution or hydrogenation . The presence of an aldehyde (-CHO) and the aromatic ring in furfural makes it capable for high chemical reactivity .
Cellular Effects
Furfural, a key furan inhibitor, acts synergistically along with other inhibitors present in the hydrolysate . Furfural also leads to redox stress in microbial cells and reversing the effect of oxidative stress is a NADPH intensive process .
Molecular Mechanism
Furfural undergoes the formation of di-furyl ketonic aldehyde (P) and then trifurylic dialdehyde (Q) in the initial stages of polymerisation . Furfural also undergoes alkylation via oxidative coupling by usage of Pd acetate as catalyst which acts as an alkylating driving force .
Temporal Effects in Laboratory Settings
Sulfated zirconia was the best performing catalyst which exhibited the highest this compound yield of 95% at a low catalyst loading and reactant mole ratio with good recyclability .
Dosage Effects in Animal Models
The FEEDAP Panel concludes that furfural and furfuryl alcohol are safe at the proposed maximum use level for all animal species: furfural and furfuryl alcohol at 5 mg/kg complete feed; methyl 2‑furoate and this compound at 0.5 mg/kg complete feed .
Metabolic Pathways
Furfural is a versatile platform molecule, and thus has received considerable attention in recent years . The presence of an aldehyde group in furfural makes it possible to further synthesize higher value chemicals and polymer monomers, including furandicarboxylic acid, furfurylamine, furfural alcohol, cyclopentanone, and levulinic acid and other molecules through oxidation, hydrogenation, and hydrolysis .
Transport and Distribution
This compound is commonly prepared via the catalytic hydrogenation–esterification of biomass-derived furfural . This study presents the design and synthesis of highly active bifunctional catalysts that achieve 91.3% furfural conversion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl acetate is primarily synthesized through the esterification of furfuryl alcohol with acetic acid. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or solid acid catalysts like sulfated zirconia. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient and consistent production. The use of solid acid catalysts, such as zeolites and mesoporous materials, has been shown to enhance the yield and selectivity of this compound .
Chemical Reactions Analysis
Types of Reactions: Furfuryl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce furfuryl alcohol and acetic acid.
Reduction: It can be reduced to form furfuryl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Furfuryl alcohol and acetic acid.
Reduction: Furfuryl alcohol.
Substitution: Various substituted furfuryl derivatives depending on the nucleophile used.
Scientific Research Applications
Furfuryl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various furan derivatives and as a solvent in organic reactions.
Medicine: Explored for its potential use in drug delivery systems and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the fragrance and flavoring industries due to its pleasant odor.
Comparison with Similar Compounds
Furfuryl alcohol: An alcohol derivative of furfural, used in the production of resins and as a solvent.
Furfuryl propionate: An ester similar to furfuryl acetate, used in flavoring and fragrance applications.
Furfuryl pentanoate: Another ester with similar applications in the fragrance industry.
Uniqueness: this compound is unique due to its specific ester structure, which imparts a distinct fruity and sweet odor. This makes it particularly valuable in the fragrance and flavoring industries compared to other furfuryl esters .
Properties
IUPAC Name |
furan-2-ylmethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOYRRWBOKMNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Record name | FURFURYL ACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025346 | |
Record name | Furfuryl acetate | |
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Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Furfuryl acetate appears as colorless to clear yellow or orange liquid with a pungent odor. (NTP, 1992), Colorless or yellow to orange liquid with a pungent odor; Turns brown on air and light exposure; [NTP] Yellow liquid; [Alfa Aesar MSDS], Colourless oily liquid, mild, ethereal-floral fruity odour | |
Record name | FURFURYL ACETATE | |
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Record name | Furfural acetate | |
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Record name | Furfuryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/609/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
347 to 351 °F at 760 mmHg (NTP, 1992), 175.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | FURFURYL ACETATE | |
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Record name | Furfuryl acetate | |
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Flash Point |
150 °F (NTP, 1992) | |
Record name | FURFURYL ACETATE | |
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Solubility |
5 to 10 mg/mL at 73 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | FURFURYL ACETATE | |
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Record name | Furfuryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/609/ | |
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Density |
1.1175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.110-1.119 | |
Record name | FURFURYL ACETATE | |
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Record name | Furfuryl acetate | |
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Vapor Density |
4.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | FURFURYL ACETATE | |
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Vapor Pressure |
1 mmHg at 136 °F ; 8.0 mmHg at 163 °F; 31.0 mmHg at 207 °F (NTP, 1992) | |
Record name | FURFURYL ACETATE | |
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CAS No. |
623-17-6 | |
Record name | FURFURYL ACETATE | |
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Record name | Furfuryl acetate | |
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Record name | FURFURAL ACETATE | |
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Retrosynthesis Analysis
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